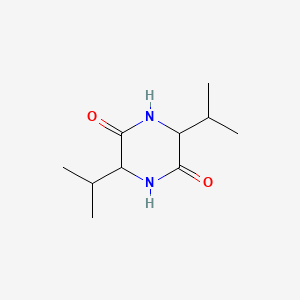

Valylvaline anhydride

説明

Significance of Cyclic Dipeptides in Chemical and Biological Research

Cyclic dipeptides are recognized as privileged structures in chemical and biological research due to their unique combination of rigidity and structural diversity. frontiersin.orgnih.gov Their conformationally constrained scaffold allows them to mimic peptide conformations and interact with a wide array of biological targets with high specificity. frontiersin.orgnih.gov This has led to the discovery of a broad spectrum of biological and pharmacological activities, including antimicrobial, antitumor, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netresearchgate.net

The key attributes that underscore the significance of cyclic dipeptides include:

Enhanced Stability : The cyclic nature imparts considerable resistance to proteases, which increases their bioavailability and potential as therapeutic agents compared to linear peptides. frontiersin.orgmdpi.com

Structural Scaffold : The DKP ring serves as a versatile scaffold for drug discovery. nih.gov Its structure can be systematically modified at multiple positions to create large libraries of compounds for screening, and it can be functionalized with various groups to fine-tune biological activity. researchgate.netnih.gov

Biological Activity : DKPs are involved in various biological processes, such as quorum sensing in bacteria, where they act as signaling molecules. frontiersin.org Their diverse bioactivities make them attractive candidates for the development of new pharmaceuticals and biopesticides. mdpi.commedchemexpress.com

Applications in Synthesis and Materials Science : Beyond medicine, DKPs are used as catalysts and chiral auxiliaries in synthetic organic chemistry. frontiersin.orgnih.gov Their capacity for self-assembly, driven by hydrogen bonding, also makes them valuable building blocks for creating novel biomaterials like hydrogels and polymers. researchgate.net

Research has evolved from simply identifying these natural products to harnessing their potential through synthetic and biosynthetic methods, including the use of non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). frontiersin.org This allows for the rational design and combinatorial biosynthesis of novel DKP analogs with tailored properties for applications in medicine, agriculture, and biotechnology. frontiersin.orgmdpi.com

Overview of Valylvaline Anhydride (B1165640) as a Model System for Diketopiperazine Studies

Valylvaline anhydride, specifically cyclo(L-Val-L-Val), is a cyclic dipeptide formed from two L-valine amino acid residues. Its chemical formula is C₁₀H₁₈N₂O₂. nih.gov It serves as an important model system for the broader study of diketopiperazines for several reasons. Its formation through the intramolecular condensation of a linear dipeptide is a classic example of the cyclization process that defines the entire DKP family.

As a model compound, Valylvaline anhydride is instrumental in:

Understanding Physicochemical Properties : Its relatively simple, symmetrical structure, featuring two isopropyl side chains, allows for detailed conformational analysis. researchgate.net Studies on its structure help researchers understand how side-chain characteristics influence the puckering of the DKP ring, which is crucial for receptor binding and biological activity. frontiersin.org

Investigating Synthesis Mechanisms : Valylvaline anhydride is often used to develop and optimize synthetic methodologies for DKPs. Because it can be a byproduct in longer peptide syntheses, understanding its formation is critical for improving the efficiency of solid-phase peptide synthesis (SPPS). Various methods have been explored for its synthesis, including the mixed anhydride method and DCC-mediated cyclization, with varying yields and purities. For example, the cyclization of (S)-2-amino-3-methylbutan-1-ol can yield (3S,6S)-3,6-diisopropylpiperazine-2,5-dione with high purity and no racemization.

Probing Biological Interactions : It is used in studies investigating protein folding and stability. chemimpex.com The presence of such dipeptide structures can influence the conformation and stability of larger proteins. Its potential use as a building block for more complex peptides and biodegradable polymers further highlights its utility in biochemical and materials science research.

The detailed characterization of Valylvaline anhydride, including spectroscopic analysis, provides a foundational dataset for the identification and study of more complex DKPs. Techniques like FTIR are used to confirm the anhydride C=O stretching bands, while NMR and high-resolution mass spectrometry (HRMS) confirm its connectivity and molecular weight.

Research Data on Valylvaline Anhydride

Detailed research has provided valuable data on the synthesis and properties of Valylvaline anhydride.

Table 1: Comparative Analysis of Synthesis Methods for Valylvaline Anhydride This table summarizes the effectiveness of different chemical synthesis methods.

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

| Intramolecular Cyclization | 60–75 | 85–90 | Moderate | High |

| DCC-Mediated Synthesis | 86–91 | 95–99.3 | High | Moderate |

| Photochemical Synthesis | ~50 | 80–85 | Low | Low |

| Data sourced from a comparative analysis of synthesis methods. |

Table 2: Physicochemical Properties of Valylvaline Anhydride This table outlines key physical and chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 3,6-di(propan-2-yl)piperazine-2,5-dione |

| Form | Powder |

| InChI Key | QGMAWEIDGADSAC-UHFFFAOYSA-N |

| Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971680 | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-44-5 | |

| Record name | Valylvaline anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Valylvaline Anhydride

Chemo-Enzymatic Synthesis Approaches

The integration of enzymatic processes into chemical synthesis offers high selectivity and milder reaction conditions, aligning with green chemistry principles. nih.gov Enzymes can execute transformations that are challenging to achieve with conventional chemistry, providing new strategic possibilities for constructing complex molecules. nih.gov

Lipases and proteases have been shown to catalyze the formation of the DKP ring under aqueous conditions. A common chemo-enzymatic strategy involves a two-step process where an enzyme facilitates a key transformation. frontiersin.org For instance, a lipase-catalyzed epoxidation followed by hydrolysis can be used to create chiral diol intermediates from precursors, which can then be further processed. frontiersin.org This highlights the potential for enzymes to be used in the key cyclization step or in the preparation of advanced, stereochemically defined precursors for valylvaline anhydride (B1165640) synthesis. The use of enzymes is particularly advantageous for their ability to operate under mild conditions and with high specificity, which can reduce the formation of by-products.

The stereochemistry of valylvaline anhydride is critical for its biological activity and is determined by the chirality of the valine precursors. The synthesis of the common cyclo(L-Val-L-Val) isomer requires starting with L-valine. researchgate.net Achieving high stereochemical purity in the final product is a primary goal of synthetic design.

Stereoselective synthesis strategies are employed to ensure that the desired enantiomer is produced with high purity. nih.gov This often involves the use of chiral auxiliaries, which are stereochemically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.comdiva-portal.org After the key bond is formed, the auxiliary is removed. Another approach is the use of asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. nih.govmdpi.com For example, a divergent, enantioselective synthetic strategy has been reported to produce various amino acids from a glycine (B1666218) Schiff base using a Corey catalyst, achieving greater than 97% enantiomeric excess. nih.gov Such principles are directly applicable to the synthesis of valylvaline anhydride, where controlling the stereocenters derived from the valine precursors is paramount. The preparation of the valine precursors themselves, such as D-valine, can be achieved through methods like racemization of L-valine followed by chemical resolution. researchgate.net

Chemical Synthesis Strategies

Traditional chemical synthesis remains a cornerstone for producing valylvaline anhydride, with ongoing research focused on optimizing existing methods, understanding reaction mechanisms, and developing more sustainable processes.

The mixed anhydride method is a widely used and cost-effective technique for peptide bond formation and subsequent cyclization to form diketopiperazines. researchgate.netthieme-connect.de The procedure generally involves two main steps:

Activation: An N-protected amino acid (e.g., Boc-L-Valine) reacts with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) to form a mixed carboxylic-carbonic anhydride. thieme-connect.denih.gov This reaction is typically performed at low temperatures (e.g., -15 °C to -20 °C) in an inert solvent. thieme-connect.degoogle.com

Condensation: The activated mixed anhydride then reacts with an amino acid ester to form a dipeptide. thieme-connect.de Subsequent deprotection and heating can induce intramolecular cyclization to yield the valylvaline anhydride.

Procedural optimizations have been developed to improve yields and minimize side reactions. A significant challenge is the low solubility of free amino acids in common organic solvents; however, using a combination of tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH) and dimethyl sulfoxide (B87167) (DMSO) has been found to create a homogeneous phase, allowing the condensation to occur rapidly and without significant epimerization. researchgate.netnih.gov The choice of tertiary amine is also critical for minimizing racemization, a common side reaction that compromises stereochemical purity. google.com The mixed anhydride method is valued for its rapid reaction rates, high yields of relatively pure products, and the use of inexpensive, commercially available reagents, making it suitable for large-scale synthesis. thieme-connect.de

Table 1: Comparison of Selected Parameters in Mixed Anhydride Synthesis

| Parameter | Condition/Reagent | Purpose/Advantage | Reference |

|---|---|---|---|

| Activating Agent | Isobutyl chloroformate | Widely used, low cost, efficient activation. | thieme-connect.de |

| Base | N-methylmorpholine (NMM) | Common tertiary amine for activation step. | thieme-connect.de |

| Solvent System | DMSO with TBA-OH | Overcomes low solubility of free amino acids. | researchgate.netnih.gov |

| Temperature | -15 °C to -20 °C | Minimizes side reactions and racemization. | thieme-connect.degoogle.com |

| Reaction Time | 30-240 minutes | Rapid coupling and high throughput. | researchgate.net |

Several side reactions can occur during the synthesis of valylvaline anhydride, particularly when using the mixed anhydride method. Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired product.

Urethane Formation: This is a major side reaction where the amine component attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. cdnsciencepub.com This results in the formation of a stable and undesired isobutyloxycarbonyl-protected amino acid (urethane). nih.gov This side reaction is particularly prevalent when using hindered amino acids like valine. nih.gov

Disproportionation: The mixed anhydride can undergo disproportionation to form a symmetrical anhydride of the protected amino acid. thieme-connect.de This alternative activated species can then react with the amine, albeit sometimes with different kinetics or side-product profiles.

Racemization/Epimerization: The activation of the carboxyl group can lead to the abstraction of the α-proton, causing a loss of stereochemical integrity (racemization). researchgate.net Furthermore, the final diketopiperazine product can undergo epimerization. For example, a less stable cis-isomer can convert to the more thermodynamically stable trans-isomer under certain culture or reaction conditions. mdpi.com

Diketopiperazine Formation: While valylvaline anhydride is the target molecule, the formation of a diketopiperazine ring can be an undesired side reaction during the synthesis of longer, linear peptides. peptide.com During solid-phase peptide synthesis (SPPS), premature cleavage and cyclization of the N-terminal dipeptide can occur, especially after the removal of the Fmoc protecting group. peptide.com

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. atiner.grnih.gov These principles aim to reduce waste, conserve energy, and eliminate the use of hazardous substances. tmv.ac.in

Several green approaches are applicable to the synthesis of valylvaline anhydride:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in a fraction of the time required for conventional heating. researchgate.net This method has been successfully applied to the synthesis of 2,5-piperazinediones. researchgate.net

Solvent-Free Reactions: The development of solvent-free or solid-state reaction conditions is a key goal of green chemistry. tmv.ac.in Techniques such as ball-milling can enable the cyclization of dipeptides without the need for hazardous organic solvents, reducing environmental impact and simplifying product workup.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. atiner.gr This involves minimizing the use of protecting groups and choosing reactions that generate fewer by-products. imist.ma

Use of Safer Solvents and Reagents: A core principle is the replacement of hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or ionic liquids. nih.govimist.ma Similarly, there is a drive to avoid highly toxic reagents, such as phosgene (B1210022), in favor of safer alternatives. researchgate.net

Large-Scale and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale or industrial production of Valylvaline Anhydride necessitates a focus on efficiency, cost-effectiveness, safety, and regulatory compliance. ug.edu.pl For manufacturing in quantities ranging from kilograms to metric tons, several tactical and chemical considerations are paramount. ug.edu.pl

A preferred method for large-scale peptide synthesis, applicable to the formation of the dipeptide precursor of Valylvaline Anhydride, is the mixed anhydride method. thieme-connect.de This technique is favored for its use of low-cost, commercially available reagents, rapid reaction rates at low temperatures, and the generation of easily removable byproducts, which simplifies purification of the crude product. thieme-connect.de The use of isobutyl chloroformate is common for creating the mixed anhydride, a process that has been successfully scaled to the multikilogram level. thieme-connect.de

In large-scale solution synthesis, the choice of protecting groups for the valine precursor is critical. The most frequently utilized are the Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups. ug.edu.pl Their popularity stems from the volatile nature of the by-products formed during the deprotection step, which simplifies their removal. ug.edu.pl For instance, the Boc group is typically removed using neat trifluoroacetic acid (TFA) or solutions of HCl in ethyl acetate. ug.edu.pl The Fmoc (9-fluorenylmethoxycarbonyl) group is considered less attractive for large-scale applications due to the reactivity and lack of volatility of its dibenzofulvene by-product. ug.edu.pl

Furthermore, industrial-scale methods prioritize the avoidance of highly toxic or unstable reagents. An improved large-scale synthesis of related chiral auxiliaries derived from valine specifically avoids hazardous materials like phosgene or triphosgene (B27547) and circumvents the need for low-temperature reactions and unstable intermediates. researchgate.net The economic viability of industrial production is also intrinsically linked to the availability of the starting material, L-valine, which is produced efficiently on a large scale through biotechnological fermentation processes using bacteria such as Corynebacterium glutamicum. nih.gov Finally, the use of Valylvaline Anhydride in industrial applications, such as in the synthesis of biodegradable polymers, underscores the relevance of these scalable synthetic strategies.

Preparation and Derivatization of Valylvaline Anhydride Analogs

The core structure of Valylvaline Anhydride serves as a scaffold for the synthesis of a variety of derivatives and analogs, including organometallic complexes and functionalized conjugates designed for specific applications.

Synthesis of Organometallic Derivatives (e.g., Organotin(IV) Complexes)

Organometallic chemistry offers a route to novel Valylvaline Anhydride derivatives with unique structural and electronic properties. Organotin(IV) complexes, in particular, have been synthesized and studied. These compounds are typically formed through the reaction of an organotin(IV) precursor, such as an organotin halide or oxide, with the dipeptide ligand in an anhydrous organic solvent. sysrevpharm.org

A specific example is the synthesis of trimethyltin(IV) complexes of dipeptides, including valylvaline. researchgate.net These complexes are prepared by reacting trimethyltin (B158744) chloride (Me₃SnCl) with the sodium salt of the dipeptide. researchgate.net The resulting complexes feature bonding and coordination that can be extensively studied using various spectroscopic methods. researchgate.net

General synthetic strategies for analogous organotin(IV) carboxylates often involve one of the following approaches:

From Organotin Halides: Reaction of organotin halides (like R₂SnCl₂) with the carboxylate ligand. orientjchem.org

From Organotin Oxides: A condensation reaction between an organotin oxide (such as Bu₂SnO) and the peptide, which proceeds with the azeotropic removal of water. orientjchem.org

The characterization of these complexes is crucial for determining their structure. Techniques such as Infrared (IR) spectroscopy, multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn NMR), and ¹¹⁹Sn Mössbauer spectroscopy are employed. researchgate.netuzh.ch IR spectra can confirm coordination by showing the absence of the ν(OH) band and the presence of ν(Sn-C) bonds. mdpi.com ¹¹⁹Sn NMR provides information about the coordination number of the tin atom. For instance, in related diorganotin(IV) complexes, the tin atom can be five-coordinate, existing in a distorted trigonal-bipyramidal geometry. uzh.ch

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(COO⁻) bands; appearance of ν(Sn-C) and ν(Sn-O) bands | Coordination of the carboxylate group to the tin center | researchgate.netuzh.ch |

| ¹¹⁹Sn Mössbauer | Quadrupole splitting (QS) values > 2.00 mm s⁻¹ | Indicates a coordination number greater than four for the tin atom | researchgate.netuzh.ch |

| ¹H NMR | Disappearance of the carboxylic proton signal | Deprotonation of the carboxylic acid upon complexation | uzh.ch |

| ¹¹⁹Sn NMR | Chemical shift (δ) values are indicative of the coordination environment | Helps determine the coordination number and geometry at the tin center | uzh.ch |

Novel Functionalized Analogs and Conjugates

The functionalization of Valylvaline Anhydride or its linear dipeptide precursor allows for the creation of novel analogs and conjugates with tailored properties. These modifications can involve attaching other molecules, such as therapeutic agents or biomolecules, to the valine-based scaffold.

A significant application of this concept is in drug delivery, where Valylvaline Anhydride can be conjugated with therapeutic agents. This conjugation can lead to the formation of nanoparticles that enhance the bioavailability and targeted delivery of the associated drug.

Further synthetic strategies can produce a range of functionalized analogs:

Peptide Conjugates: The valylvaline moiety can be extended by coupling it with other amino acids or peptides to create larger, more complex oligopeptides with specific biological targets. nih.gov

Oligonucleotide Conjugates: The valylvaline structure can be linked to biomolecules like oligonucleotides, creating hybrid structures. pitt.edu This involves preparing modified components that can be incorporated during synthesis.

Functionalized Nucleoside Analogs: While not directly involving Valylvaline Anhydride itself, related methodologies demonstrate how amino acids can be linked to other scaffolds, such as nucleoside bases, via reactions like domino carboxamidation. beilstein-journals.org This equips the final molecule with additional functional groups, a strategy that could be conceptually applied to the Valylvaline Anhydride framework. beilstein-journals.org

The synthesis of these conjugates often relies on established coupling chemistries, such as the mixed anhydride method or the use of coupling reagents to form stable amide bonds between the valylvaline unit and the molecule to be conjugated. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural and Conformational Elucidation

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Valylvaline anhydride (B1165640) is dominated by characteristic absorptions of the cis-amide groups within the diketopiperazine ring. The most prominent bands include:

Amide A (N-H stretch): Typically observed around 3200-3300 cm⁻¹. In the solid state, this band's position and broadness can indicate the presence and strength of intermolecular hydrogen bonding.

Amide I (C=O stretch): This is a very strong and characteristic absorption for diketopiperazines, usually found between 1650 and 1690 cm⁻¹. jk-sci.com The high frequency of this band compared to trans-amides is a hallmark of the strained cyclic cis-amide structure.

Amide II (N-H bend and C-N stretch): This band, appearing around 1400-1500 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. jk-sci.com

C-H vibrations: Stretching and bending vibrations of the isopropyl side chains are observed in the 2800-3000 cm⁻¹ and 1300-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. ru.nl It relies on the change in polarizability of a bond during vibration. ru.nl For Valylvaline anhydride, the symmetric C=O stretching vibration (Amide I) is typically a strong and sharp band in the Raman spectrum. jk-sci.com The C-C skeletal vibrations of the diketopiperazine ring and the isopropyl side chains are also often prominent in the Raman spectrum, providing a detailed fingerprint of the molecule.

Interactive Table 2: Characteristic Vibrational Modes for Valylvaline Anhydride

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Amide A | N-H stretch | ~3250 | Weak | Medium to Strong (IR) |

| Amide I | C=O stretch | ~1670 | ~1670 | Very Strong (IR/Raman) |

| Amide II | N-H bend / C-N stretch | ~1470 | Medium | Strong (IR) |

| C-H stretch | Alkyl (side chain) | 2870 - 2960 | 2870 - 2960 | Strong (IR/Raman) |

| C-H bend | Alkyl (side chain) | 1370 - 1460 | 1370 - 1460 | Medium (IR/Raman) |

| Ring Vibrations | DKP Skeleton | 900 - 1200 | 900 - 1200 | Medium (IR/Raman) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of Valylvaline anhydride and to elucidate its structure through the analysis of fragmentation patterns. The nominal molecular weight of Valylvaline anhydride (C₁₀H₁₈N₂O₂) is 198 g/mol .

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), a molecular ion (M⁺˙) is formed. This ion is energetically unstable and undergoes fragmentation. chemguide.co.ukwikipedia.org For cyclic dipeptides, a characteristic fragmentation pathway involves the cleavage of the diketopiperazine ring. A primary fragmentation route for Valylvaline anhydride involves the cleavage of the side chain. The loss of a propylene (B89431) molecule (C₃H₆, 42 Da) from the isopropyl group is a common fragmentation pathway for valine-containing peptides. cdnsciencepub.com Another significant fragmentation involves the cleavage of the diketopiperazine ring itself, which can lead to the loss of CO (28 Da) or larger ring fragments.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Interactive Table 3: Plausible Mass Spectrometry Fragments for Valylvaline Anhydride

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (M⁺˙ = 198) |

| 198 | [C₁₀H₁₈N₂O₂]⁺˙ | Molecular Ion |

| 156 | [M - C₃H₆]⁺˙ | Loss of propylene from one isopropyl side chain |

| 155 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 114 | [M - C₃H₆ - CO - NH]⁺˙ or [M - 2 x C₃H₆]⁺˙ (unlikely) | Complex ring cleavage or sequential side-chain loss |

| 99 | [C₅H₉NO]⁺ | Cleavage producing a fragment containing one valine residue |

| 72 | [C₄H₁₀N]⁺ | Fragment corresponding to the protonated valine imine |

| 57 | [C₄H₉]⁺ | Isopropyl-methyl cation or tert-butyl cation (rearrangement) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chiroptical Methods for Stereochemical Analysis

Valylvaline anhydride is a chiral molecule, and its stereochemistry (e.g., cyclo(L-Val-L-Val) vs. cyclo(D-Val-D-Val) or the diastereomeric cyclo(L-Val-D-Val)) can be determined using chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The amide n→π* and π→π* transitions of the diketopiperazine ring are chromophores that give rise to characteristic ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration of the α-carbons and the conformation of the ring. nih.gov As such, ECD is a powerful tool to unambiguously differentiate between the possible stereoisomers of Valylvaline anhydride. nih.govnih.gov For example, the LL and DD enantiomers would be expected to show mirror-image ECD spectra.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light for vibrational transitions. wikipedia.org VCD is particularly sensitive to the solution-phase conformation and absolute configuration of chiral molecules. wikipedia.org The amide I (C=O stretch) and amide II (N-H bend) regions of the VCD spectrum are particularly informative for peptides. The VCD signals can be complex but provide a detailed structural fingerprint that can be compared with spectra predicted from quantum mechanical calculations to assign the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality and secondary structure of molecules like Valylvaline anhydride, which is a cyclic dipeptide. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information on the conformation of the diketopiperazine (DKP) ring, which is a core structural feature of Valylvaline anhydride.

Research on cyclic dipeptides, including cyclo(L-Val-L-Val), has utilized CD spectroscopy to understand the folding of the DKP ring. Theoretical calculations of CD spectra are often compared with experimental data to confirm the molecule's conformation in solution researchgate.net. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the puckering of the ring and the orientation of the isopropyl side chains. For instance, the absolute configuration of naturally occurring diketopiperazines is often assigned by comparing their CD spectra with those of synthetically prepared analogs with a known (e.g., L-L) configuration researchgate.net. This comparative approach is crucial for confirming the stereochemistry of Valylvaline anhydride.

Optical Rotatory Dispersion (ORD) Studies of Valylvaline Anhydride

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation of a chiral compound over a range of wavelengths. This technique is particularly useful for identifying chromophores and determining the absolute configuration of molecules. The variation of optical rotation with wavelength, especially around an absorption band (a phenomenon known as the Cotton effect), provides detailed stereochemical information.

X-ray Crystallography and Diffraction Studies of Valylvaline Anhydride and its Derivatives

The crystal structure of racemic 3,6-diisopropylpiperazine-2,5-dione has been determined, offering a detailed view of its molecular geometry. In the crystalline form, the diketopiperazine ring is not perfectly planar but adopts a slight boat or puckered conformation to minimize steric strain between the bulky isopropyl side chains. This deviation from planarity is a critical aspect of its structure. Crystallographic studies on related substituted piperazine-2,5-diones have also confirmed that these molecules can exist as cis or trans isomers, with X-ray analysis being the definitive method to establish the relative stereochemistry csu.edu.au.

Below is a table summarizing representative crystallographic data for a Valylvaline anhydride analog.

| Parameter | Value |

|---|---|

| Compound | rac-3,6-diisopropylpiperazine-2,5-dione |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.563(5) |

| b (Å) | 10.701(5) |

| c (Å) | 11.272(5) |

| β (°) | 112.55(5) |

| Volume (ų) | 1064.9(9) |

Advanced Chromatographic and Separation Techniques for Enantiomer Resolution and Purity Assessment

Assessing the enantiomeric purity of Valylvaline anhydride is crucial, as different stereoisomers can have distinct biological activities. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for separating and quantifying these enantiomers.

The enantiomeric resolution of diketopiperazines is a well-established field. Chiral stationary phases (CSPs) are commonly employed in HPLC to separate enantiomers. For compounds similar to Valylvaline anhydride, methods have been developed that achieve high levels of separation. For example, the use of cinchona alkaloid-derived catalysts in asymmetric synthesis, followed by chiral HPLC analysis, has been shown to produce diketopiperazines with high enantiomeric ratios, often exceeding 99:1 nih.gov. Purification protocols for (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione mention the use of chiral HPLC to achieve an enantiomeric excess (ee) of greater than 98% .

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. The data below illustrates typical parameters for the chiral separation of diketopiperazines.

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., Cinchona alkaloid-based, polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol gradients or similar non-polar/polar solvent systems |

| Detection | UV Detector (typically at 210-220 nm for the amide bond) |

| Outcome | Separation of (3S,6S), (3R,6R), and meso forms |

| Purity Achieved | >98% enantiomeric excess |

Biosynthetic Pathways and Natural Occurrence of Valylvaline Anhydride

Discovery and Isolation from Microbial and Other Natural Sources

Diketopiperazines, including valylvaline anhydride (B1165640), are predominantly produced by microorganisms. Active natural products with DKP structures have been isolated from a wide array of sources, including marine bacteria, actinomycetes, and fungi. While a singular discovery paper for valylvaline anhydride is not prominent in the literature, its presence as a natural product has been established through the isolation of various valine-containing cyclic dipeptides from numerous organisms.

For instance, the related compound cyclo(L-Pro-L-Val) has been isolated from diverse sources such as the marine sponge Tedania ignis, the bacterium Bacillus pumilus, and the fungus Aspergillus fumigatus caymanchem.com. Bacteria of the genus Pseudomonas are also known producers of valine-containing diketopiperazines, including cyclo(L-Pro-L-Val), which are involved in quorum sensing regulation nih.gov. Furthermore, lactic acid bacteria, such as Lactiplantibacillus plantarum, have been shown to produce cis-cyclo(L-Val-L-Pro) tandfonline.com. The isolation of these structurally similar compounds from such a broad range of microorganisms suggests that valylvaline anhydride is also a component of the secondary metabolome of various microbial species. Actinomycetes, both terrestrial and marine, are particularly rich sources of bioactive secondary metabolites, including non-ribosomal peptides, making them probable producers of valylvaline anhydride mdpi.comnih.gov.

The general procedure for isolating valylvaline anhydride and other DKPs from microbial cultures typically involves solvent extraction of the fermentation broth or mycelia, followed by various chromatographic techniques to purify the compound of interest.

Table 1: Examples of Natural Sources for Valine-Containing Diketopiperazines This table includes examples of organisms that produce diketopiperazines containing at least one valine residue, illustrating the types of natural sources where Valylvaline Anhydride may be found.

| Compound Name | Natural Source | Organism Type |

| Cyclo(L-Pro-L-Val) | Tedania ignis | Marine Sponge |

| Cyclo(L-Pro-L-Val) | Bacillus pumilus | Bacterium |

| Cyclo(L-Pro-L-Val) | Aspergillus fumigatus | Fungus |

| Cyclo(L-Pro-L-Val) | Pseudomonas aeruginosa | Bacterium |

| Cis-cyclo(L-Val-L-Pro) | Lactiplantibacillus plantarum | Bacterium |

Elucidation of Enzymatic and Nonribosomal Biosynthetic Routes

The biosynthesis of diketopiperazines like valylvaline anhydride is primarily achieved through two main enzymatic pathways: one involving Nonribosomal Peptide Synthetases (NRPSs) and another utilizing tRNA-dependent Cyclodipeptide Synthases (CDPSs).

Nonribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that function as assembly lines to synthesize peptides without the use of ribosomes. A minimal NRPS module responsible for incorporating one amino acid consists of three core domains:

Adenylation (A) domain: Selects and activates the specific amino acid (in this case, L-valine) by converting it to an aminoacyl-adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between two successively tethered amino acids.

In the case of valylvaline anhydride, a bimodular NRPS would be required. The first module would activate and bind L-valine. The second module would do the same with a second L-valine molecule. The C-domain of the second module would then catalyze the formation of a dipeptide, L-valyl-L-valine, tethered to the T-domain of the second module. The final step is the cyclization and release of the dipeptide to form the stable diketopiperazine ring. This release is often catalyzed by a terminal Thioesterase (TE) domain or a specialized terminal Condensation (C) domain nih.govresearchgate.net.

Cyclodipeptide Synthases (CDPSs): CDPSs represent a more recently discovered family of enzymes that synthesize cyclodipeptides independently of NRPSs core.ac.uknih.gov. Instead of activating free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively intercepting them from the primary metabolic pathway of ribosomal protein synthesis. The catalytic cycle of a CDPS typically involves the sequential binding of two aa-tRNAs. The aminoacyl moiety of the first aa-tRNA is transferred to a conserved serine residue on the enzyme, forming a covalent intermediate. The second aa-tRNA then binds, and its aminoacyl group is transferred to the enzyme-bound amino acid, forming a dipeptidyl-enzyme intermediate. This intermediate then undergoes intramolecular cyclization to release the final diketopiperazine product nih.gov.

The direct biosynthetic precursors for valylvaline anhydride are two molecules of the proteinogenic amino acid L-valine. In biosynthetic studies, the incorporation of precursors is typically confirmed by feeding the producing organism with isotopically labeled substrates (e.g., ¹³C- or ¹⁵N-labeled L-valine) and then analyzing the resulting natural product by mass spectrometry or NMR to detect the presence and position of the label. While specific precursor feeding studies for valylvaline anhydride are not extensively documented in publicly available research, this methodology is standard for elucidating biosynthetic pathways of natural products researchgate.net.

Based on the known enzymatic routes, the key intermediates in the biosynthesis of valylvaline anhydride can be defined.

Table 2: Pathway Intermediates in Valylvaline Anhydride Biosynthesis

| Biosynthetic Pathway | Key Intermediates | Description |

| NRPS | L-Valyl-adenylate | L-valine activated by the A-domain with ATP. |

| L-Valyl-S-T-domain | Activated L-valine covalently attached to the T-domain. | |

| L-Valyl-L-valyl-S-T-domain | Dipeptide intermediate covalently attached to the second T-domain. | |

| CDPS | L-Valyl-tRNAVal | L-valine charged onto its cognate tRNA, a substrate for the CDPS. |

| L-Valyl-O-Ser-CDPS | The first L-valine molecule transferred from its tRNA to a serine residue on the CDPS enzyme. | |

| L-Valyl-L-valyl-O-Ser-CDPS | Dipeptide intermediate formed on the CDPS enzyme prior to cyclization. |

The genes responsible for the biosynthesis of a secondary metabolite are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). The characterization of these BGCs is crucial for understanding and potentially engineering the production of natural products.

To date, a specific BGC for valylvaline anhydride has not been explicitly characterized in the scientific literature. However, based on the well-studied BGCs of other diketopiperazines, the genetic architecture for cyclo(L-Val-L-Val) can be predicted.

Putative NRPS-based BGC: A BGC encoding an NRPS for valylvaline anhydride synthesis would be expected to contain a gene for a bimodular NRPS. This large protein would have a domain structure of A-T-C-A-T-TE or similar. Each A-domain would be specific for L-valine. Genome mining approaches often search for these characteristic NRPS gene sequences to identify potential producers of peptide natural products nih.gov.

Putative CDPS-based BGC: Alternatively, a CDPS-based BGC would feature a gene encoding a cyclodipeptide synthase. An example of a characterized DKP biosynthetic gene cluster that operates independently of NRPSs is the albonoursin (B1666814) cluster from Streptomyces noursei core.ac.uknih.gov. This cluster contains the gene albC, which encodes a CDPS responsible for synthesizing the cyclo(L-Phe-L-Leu) precursor. An analogous BGC for valylvaline anhydride would contain a CDPS gene with specificity for L-valyl-tRNA. The BGC might also include genes for tailoring enzymes, transporters, and regulatory proteins, although for an unmodified DKP like valylvaline anhydride, tailoring enzymes may not be present.

The identification and characterization of such a BGC would involve genome sequencing of a producing organism, bioinformatic analysis to identify the putative cluster, followed by genetic validation through gene knockout or heterologous expression of the cluster in a host organism to confirm its role in valylvaline anhydride production.

Mechanistic Investigations of Biological Activities and Interactions

Enzyme Modulation and Inhibition Mechanisms

The interaction of diketopiperazines with enzymes is a significant area of investigation. These molecules can act as inhibitors by binding to an enzyme's active site or an allosteric site, thereby blocking its catalytic activity. wikipedia.org The nature of this inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters differently. americanpeptidesociety.orgteachmephysiology.com While specific kinetic studies detailing the enzyme inhibition profile of Valylvaline anhydride (B1165640) are not extensively documented in the available literature, the general principles of enzyme kinetics and inhibition provide a basis for hypothesizing its potential mechanisms.

Molecular Interactions with Enzyme Active Sites

The mechanism of enzyme inhibition often involves the inhibitor binding directly to the active site, preventing the substrate from binding. wikipedia.org This process, known as competitive inhibition, is dependent on the structural similarity between the inhibitor and the natural substrate. libretexts.org The inhibitor occupies the same physical space as the substrate, forming non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site. researchgate.net

Computational methods like molecular docking are frequently used to predict the binding modes of inhibitors within an enzyme's active site. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonding and lipophilic contacts, that contribute to the inhibitor's potency. researchgate.net For diketopiperazines, their rigid structure can facilitate a specific orientation within the active site, leading to effective inhibition. mdpi.com While direct molecular docking studies for Valylvaline anhydride are not prominently featured in the reviewed literature, research on analogous compounds provides insight into potential interactions. For instance, studies on other enzyme inhibitors show that specific functional groups can form electrostatic interactions with charged residues like arginine or halogen-bonding interactions with residues like aspartate within the active site, significantly enhancing binding affinity. nih.gov

Influence on Catalytic Pathways and Reaction Kinetics

The type of enzyme inhibition directly influences its reaction kinetics. americanpeptidesociety.org By analyzing changes in the Michaelis constant (Kм) and the maximum reaction velocity (Vmax), the mechanism of inhibition can be elucidated. nih.gov

Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the active site. This increases the apparent Kм, meaning a higher substrate concentration is needed to achieve half of Vmax. However, the Vmax itself remains unchanged because the inhibition can be overcome at sufficiently high substrate concentrations. wikipedia.orglibretexts.org

Non-competitive Inhibition : Here, the inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, Vmax is lowered, but Kм remains unchanged. teachmephysiology.comyoutube.com

Uncompetitive Inhibition : This type of inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in place and preventing the reaction from completing. This results in a decrease in both Vmax and apparent Kм. wikipedia.orgyoutube.com

Antimicrobial and Antifungal Activity Mechanisms

Diketopiperazines are well-recognized for their antimicrobial and antifungal activities. researchgate.netresearchgate.net For example, the related compound Cyclo(L-Pro-L-Val) has demonstrated toxic activity against plant pathogens. medchemexpress.com The mechanisms underlying these properties are diverse but often involve disruption of essential cellular structures and functions in the target microorganisms. mdpi.commdpi.com

Disruption of Microbial Cellular Membranes and Homeostasis

A primary mechanism for many antimicrobial agents is the disruption of the microbial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov Antimicrobial peptides, for instance, are known to accumulate on the bacterial membrane surface, leading to the formation of pores via a "carpet" mechanism. nih.gov

Some antimicrobial compounds, like vanillin, have been shown to destroy the integrity of the E. coli cell membrane, leading to a breakdown of ion balance and inhibition of energy metabolism. nih.gov The rigid and amphipathic nature of some diketopiperazines could facilitate their insertion into the lipid bilayer of microbial membranes, disrupting their structure and function. This disruption can affect membrane potential, interfere with ATP synthase function, and alter cellular homeostasis. nih.gov While the specific action of Valylvaline anhydride on microbial membranes has not been detailed, the activities of other DKPs suggest this is a plausible mechanism. nih.gov

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent analogs. drugdesign.org In SAR, systematic modifications to a molecule's structure are made, and the resulting changes in potency are measured. drugdesign.org For diketopiperazines and other cyclic peptides, factors such as ring size, the nature of the amino acid side chains, and stereochemistry play a critical role in determining their biological efficacy. mdpi.com

For example, a qualitative SAR study on cyclopeptide alkaloids indicated that a 13-membered macrocyclic ring was preferable to a 14-membered one for antiplasmodial activity. mdpi.com Furthermore, the specific amino acid residues and their modifications were found to be important for activity. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate molecular descriptors (e.g., electronic character, size, shape) with biological activity, providing insights for designing novel drugs. nih.gov Such studies for Valylvaline anhydride and its analogs would be necessary to delineate the specific structural features that govern its antimicrobial and antifungal potency.

Intermolecular Interactions with Biological Macromolecules and Receptors

The biological effects of Valylvaline anhydride are ultimately determined by its interactions with various biological macromolecules, including proteins, enzymes, and nucleic acids, as well as specific cellular receptors. labxchange.org These interactions are governed by non-covalent forces and are highly dependent on the three-dimensional structures of both the DKP and its target. mdpi.com

The rigid conformation of the diketopiperazine ring can mimic peptide beta-turns, allowing it to fit into binding sites on proteins and receptors. mdpi.com This structural feature is key to its ability to modulate cellular signaling pathways. nih.govagosr.com For instance, a cyclic peptide containing D-valine, cyclo[D-Trp-D-Asp-Pro-D-Val-Leu], has been identified as a selective antagonist for the endothelin-A receptor, with its specific conformation defined by NMR spectroscopy. nih.gov

The binding of a ligand to a receptor can induce conformational changes that trigger or block a downstream signaling cascade. nih.gov Understanding these intermolecular interactions at a molecular level is essential for elucidating the compound's mechanism of action. While specific receptor binding studies for Valylvaline anhydride are limited, the broader research on DKPs suggests they are a promising scaffold for targeting a variety of receptors and other macromolecules due to their conformational rigidity and chemical diversity. nih.gov

Ligand Binding Specificity and Selectivity

The interaction of a small molecule with biological macromolecules such as receptors and enzymes is fundamental to its mechanism of action. For Valylvaline anhydride, its binding specificity and selectivity are likely dictated by the physicochemical properties of its diketopiperazine core and the bulky, hydrophobic isopropyl side chains of the two valine residues.

While direct binding data for Valylvaline anhydride on a wide range of receptors and enzymes are limited, studies on other cyclic dipeptides provide valuable insights. For instance, certain tyrosine-containing cyclic dipeptides have shown significant binding to μ-opioid receptors. nih.gov The conformational rigidity of the DKP scaffold is a crucial factor in presenting the side chains in a spatially defined manner, which can lead to specific interactions with the binding pockets of proteins. nih.gov

The valine residues themselves play a significant role in ligand-receptor interactions. Structure-activity relationship studies on various cyclic peptides have demonstrated that the nature and orientation of amino acid side chains are critical for binding affinity and selectivity. nih.govnih.govresearchgate.net For example, research on cyclic RGD peptides has highlighted the influence of the valine N-methyl group on bioactivity. nih.gov

Metal-Ion Complexation and its Biological Implications

The ability of cyclic peptides to form complexes with metal ions is a well-established phenomenon, and this interaction can significantly influence their biological activity. The amide carbonyl oxygens of the diketopiperazine ring in Valylvaline anhydride can act as potential coordination sites for metal cations.

The biological implications of such metal-ion complexation can be diverse. The formation of a metal complex can alter the three-dimensional structure of Valylvaline anhydride, potentially enhancing its binding affinity for a specific biological target. Furthermore, the coordinated metal ion itself could participate in catalytic processes or stabilize a particular conformation of the target protein.

Cellular and Molecular Signaling Pathways Modulated by Valylvaline Anhydride

The biological effects of small molecules are often mediated through the modulation of specific cellular and molecular signaling pathways. While direct evidence for the pathways affected by Valylvaline anhydride is scarce, the activities of other diketopiperazines suggest potential targets.

One of the well-documented activities of some DKPs is the modulation of quorum sensing in bacteria. bioaustralis.comnih.govbiorxiv.orgmdpi.comnih.govmdpi.com For example, cyclo(L-Pro-L-Val) has been shown to inhibit the activation of a LuxR-dependent biosensor. caymanchem.com This suggests that Valylvaline anhydride could potentially interfere with bacterial communication, which is a key regulator of virulence factor production and biofilm formation.

Furthermore, some cyclic dipeptides have demonstrated anti-inflammatory and anticancer activities. rsc.orgnih.govrsc.orgnih.gov The anti-inflammatory effects of some peptides have been linked to the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. nih.gov For instance, cyclo(L-Pro-L-Val) can inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, key components of the inflammatory response. medchemexpress.com Given the structural similarities, it is conceivable that Valylvaline anhydride could modulate similar inflammatory pathways.

The potential for Valylvaline anhydride to induce apoptosis in cancer cells is another area of interest, as demonstrated by other DKP compounds. nih.gov The underlying mechanisms often involve the induction of cell cycle arrest and the activation of caspase cascades. rsc.org

The table below summarizes the potential biological activities of Valylvaline anhydride based on studies of related diketopiperazines.

| Biological Activity | Potential Signaling Pathway Modulation | Reference Compound(s) |

| Antimicrobial | Quorum Sensing Inhibition | cyclo(L-Pro-L-Val), cyclo(L-Phe-L-Val) |

| Anti-inflammatory | NF-κB Pathway, MAPK Pathway | cyclo(L-Pro-L-Val), QHGV Peptide |

| Anticancer | Apoptosis Induction, Cell Cycle Arrest | Tyrosine-containing DKPs |

It is important to emphasize that these are potential mechanisms of action for Valylvaline anhydride, extrapolated from the activities of structurally similar compounds. Further direct experimental investigation is necessary to elucidate the precise molecular targets and signaling pathways modulated by Valylvaline anhydride.

Computational Chemistry and Theoretical Modeling of Valylvaline Anhydride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. elixirpublishers.commdpi.com For Valylvaline anhydride (B1165640), DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can be used to determine its optimized geometry and predict its chemical reactivity. elixirpublishers.com Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's kinetic stability and reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Valylvaline Anhydride (Note: The following data are representative examples based on typical DFT calculations for similar molecules and are for illustrative purposes only.)

| Parameter | Calculated Value (in vacuum) | Calculated Value (in water) |

|---|---|---|

| EHOMO (eV) | -6.85 | -6.79 |

| ELUMO (eV) | -0.52 | -0.48 |

| HOMO-LUMO Gap (eV) | 6.33 | 6.31 |

| Dipole Moment (Debye) | 2.51 | 3.89 |

The diketopiperazine ring of Valylvaline anhydride is not perfectly planar and can adopt various conformations, such as boat, chair, or twisted forms. The orientation of the two bulky isopropyl side chains (axial vs. equatorial) further complicates its conformational landscape. DFT calculations are instrumental in mapping this landscape by calculating the relative energies of different conformers.

By performing a systematic search of the torsional angles of the side chains and the puckering coordinates of the ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, after correction for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution. Such studies can reveal the most stable stereoisomers (e.g., cyclo(L-Val-L-Val) vs. cyclo(L-Val-D-Val)) and the energy barriers separating different conformations. For instance, the cis-(L,L) isomer is typically found to be the most stable form for many diketopiperazines.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. biu.ac.il MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Valylvaline anhydride) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial for predicting the binding affinity and mode of interaction, providing a foundation for structure-based drug design. mdpi.com Given that many diketopiperazines exhibit a wide range of biological activities, docking studies can help identify potential protein targets for Valylvaline anhydride. researchgate.netbit.edu.cn

The process involves placing the Valylvaline anhydride molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. mdpi.com The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for Valylvaline Anhydride Against Hypothetical Protein Targets (Note: This table presents hypothetical data for illustrative purposes, as specific docking studies on Valylvaline anhydride are not widely published.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -7.2 | Val57, Leu173, Thr183 |

| NF-κB p50/p65 | -6.8 | Arg59, Gln221, Tyr306 |

| Quorum Sensing Receptor LasR | -8.1 | Trp60, Tyr93, Ser129 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a class of compounds like diketopiperazines, QSAR can be a powerful tool to predict the biological activity of new derivatives, including Valylvaline anhydride.

A QSAR study involves calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties from DFT, and 3D structural parameters) for a series of DKPs with known biological activity. A mathematical model is then built to correlate these descriptors with the observed activity. This model can then be used to predict the activity of Valylvaline anhydride, guiding its potential therapeutic applications. The development of 3D-QSAR models for other heterocyclic compounds has shown success in predicting antifungal and other activities. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental results. nih.gov DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). d-nb.infonih.gov

For Valylvaline anhydride, DFT calculations can simulate its IR and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions (e.g., C=O stretching, N-H bending, C-C stretching of the isopropyl groups), aiding in the interpretation of experimental spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for protons and 2 ppm for carbons. d-nb.infocore.ac.uk This predictive power is invaluable for structural elucidation and for distinguishing between different stereoisomers.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Valylvaline Anhydride (Note: Data is hypothetical and based on typical accuracy of DFT B3LYP/6-311+G(d,p) calculations for similar molecules.)

| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (isopropyl) | 2975 | 2970 |

| C=O Stretch (Amide I) | 1685 | 1680 |

| N-H Bend (Amide II) | 1530 | 1525 |

Q & A

Q. What are the optimal synthetic routes for Valylvaline anhydride, and how can coupling efficiency be improved?

Valylvaline anhydride, a dipeptide-derived anhydride, is typically synthesized via peptide coupling strategies. Key steps include:

- Activation of carboxyl groups : Use reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

- Protection/deprotection cycles : Employ Fmoc/t-Bu strategies to prevent side reactions during anhydride formation .

- Post-coupling acylation : Acetic anhydride is often used to cap residual reactive groups, ensuring product purity . Methodological optimization involves monitoring reaction progress via HPLC or LC-MS to adjust stoichiometry and solvent polarity (e.g., DMF vs. THF) .

Q. How can Valylvaline anhydride be characterized to confirm structural integrity and purity?

- Spectroscopic techniques :

- FTIR : Validate anhydride C=O stretching bands (~1800 cm⁻¹) and absence of free carboxylic acid peaks .

- NMR : H and C NMR can resolve diastereomeric impurities and confirm backbone connectivity .

- Chromatography : Reverse-phase HPLC with UV detection (220 nm) quantifies purity (>95% target) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight within 1 ppm error .

Advanced Research Questions

Q. What mechanistic models explain the stability of Valylvaline anhydride under varying pH and temperature conditions?

Valylvaline anhydride’s stability is pH-dependent due to hydrolytic sensitivity:

- Acidic conditions : Hydrolysis yields valylvaline dipeptide; monitor via kinetic studies using H NMR to track degradation rates .

- Neutral/basic conditions : Rapid cleavage occurs; stabilize using lyophilization or non-aqueous solvents (e.g., acetonitrile) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>150°C), critical for storage and reaction design .

Q. How can researchers resolve contradictions in reported reactivity ratios for Valylvaline anhydride in copolymerization studies?

Discrepancies in copolymerization data (e.g., monomer sequence distributions) arise from:

- Penultimate vs. terminal models : Apply nonlinear least-squares analysis to determine if penultimate effects (e.g., styrene-maleic anhydride systems) influence reactivity .

- Solvent polarity : Polar solvents (DMF) may stabilize transition states differently than non-polar solvents, altering reactivity ratios. Validate via C NMR triad analysis .

- Statistical validation : Use Akaike information criterion (AIC) to compare model fits and identify dominant mechanisms .

Q. What strategies mitigate racemization during Valylvaline anhydride synthesis?

Racemization occurs during coupling steps due to base-mediated epimerization. Mitigation methods include:

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce base activity .

- Chiral auxiliaries : Use Boc-protected valine with HATU/DIPEA to minimize stereochemical inversion .

- Real-time monitoring : Circular dichroism (CD) spectroscopy detects enantiomeric excess during synthesis .

Methodological Best Practices

Q. How should researchers design experiments to assess Valylvaline anhydride’s biological activity?

- In vitro assays : Screen for protease inhibition using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Cell-based studies : Evaluate cytotoxicity via MTT assays, noting anhydride’s potential membrane disruption at high concentrations .

- Control experiments : Include hydrolyzed dipeptide (valylvaline) to distinguish anhydride-specific effects .

Q. What computational tools predict Valylvaline anhydride’s solubility and aggregation behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。